3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline
Description
3-[(2H-1,3-Benzodioxol-5-yloxy)methyl]aniline (CAS: 1019395-25-5, molecular formula: C₁₄H₁₃NO₃) is an aromatic amine derivative featuring a benzodioxole moiety linked via a methyleneoxy bridge to an aniline group. This compound is characterized by its electron-rich 1,3-benzodioxol-5-yl group, which enhances stability and influences reactivity in synthetic applications. It is available in 95% purity, with molecular weight 243.26 g/mol, and is structurally analogous to intermediates used in pharmaceuticals such as paroxetine hydrochloride .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c15-11-3-1-2-10(6-11)8-16-12-4-5-13-14(7-12)18-9-17-13/h1-7H,8-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCAGMYSYCHRJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Approach
This method involves the reaction of 5-hydroxymethyl-1,3-benzodioxole with 3-aminobenzyl halides or related derivatives under controlled conditions to yield the target compound.
- Reagents and Conditions: Typically, a base such as potassium carbonate or sodium hydride is used to deprotonate the hydroxyl group of the benzodioxole, enhancing its nucleophilicity.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are favored to facilitate the substitution.
- Temperature: Moderate heating (40–80 °C) is employed to drive the reaction to completion.
- Outcome: The reaction affords this compound with yields ranging from moderate to high, depending on reaction time and purity of starting materials.
Catalytic Etherification
An alternative approach utilizes catalytic methods for ether bond formation:
- Catalysts: Acidic catalysts such as chiral phosphoric acids have been explored in related benzodioxole derivatives to promote selective etherification.
- Advantages: This method offers high enantioselectivity and atom economy, minimizing side reactions.
- Limitations: Requires precise catalyst design and optimization of reaction parameters such as solvent and temperature.
Optimization of Reaction Conditions
Recent research highlights the importance of optimizing catalysts, solvents, and temperature to improve yield and selectivity.
Purification and Characterization
The product is typically isolated by column chromatography, yielding a solid with ≥95% purity confirmed by:
- NMR Spectroscopy: Characteristic signals for benzodioxole and aniline protons.
- Mass Spectrometry: Molecular ion peak at m/z 243.26.
- Certificates of Analysis: Available from suppliers such as Ambeed and Avantor, confirming identity and purity.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic substitution | 5-hydroxymethyl-1,3-benzodioxole + 3-aminobenzyl halide, base, DMF, 60 °C | 70–85 | Moderate to high yield; requires careful base selection |
| Catalytic etherification | Chiral phosphoric acid catalyst, p-xylene, 45 °C | 85 | High enantioselectivity; catalyst-dependent |
| Purification | Column chromatography | >95 purity | Confirmed by NMR and MS |
Research Findings and Notes
- The use of chiral phosphoric acids as catalysts in related benzodioxole etherifications has demonstrated that steric and electronic properties of the catalyst significantly influence yield and enantioselectivity.
- Solvent choice is critical; aromatic solvents like p-xylene enhance reaction efficiency, while chlorinated solvents are generally ineffective.
- Temperature control is essential to balance reaction kinetics and product stability.
- Commercial suppliers provide the compound with standardized purity and documentation, facilitating reproducibility in research.
Chemical Reactions Analysis
Types of Reactions: 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the aniline moiety to produce corresponding nitro compounds or other oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce nitro groups to amines.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or cyanides, to introduce different functional groups.
Major Products Formed:
Oxidation Products: Nitro derivatives, quinones, and other oxidized forms.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Alkylated or cyanated derivatives.
Scientific Research Applications
Chemistry
3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline serves as a fundamental building block in organic synthesis. It can be utilized to create various derivatives that may exhibit distinct chemical properties or biological activities. Its ability to undergo oxidation, reduction, and substitution reactions allows for the introduction of diverse functional groups.
Biology
In biological research, this compound can act as a probe or reagent in biochemical assays. Its interactions with enzymes and proteins can be studied to understand enzyme activities and protein interactions. For instance, it may be employed in molecular docking studies to predict binding affinities with target proteins involved in metabolic pathways .
Medicine
The derivatives of this compound show promise in medicinal chemistry. They may serve as potential therapeutic agents due to their structural similarities with known pharmaceuticals. Research indicates that compounds containing benzodioxole moieties often exhibit anti-inflammatory and antimicrobial properties, making them candidates for drug development .
Industrial Applications
In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing .
Case Study 1: Molecular Docking Studies
A study conducted on several benzodioxole-containing compounds demonstrated their potential as inhibitors of fungal enzymes such as squalene synthase and lanosterol 14-alpha demethylase. The molecular docking analysis revealed binding scores ranging from -8.6 to -10.3 kcal/mol, indicating strong interactions between the ligands (including derivatives of this compound) and the target enzymes . This suggests their viability as antifungal agents.
| Compound | Binding Score (kcal/mol) | Target Enzyme |
|---|---|---|
| Compound A | -8.6 | Squalene Synthase |
| Compound B | -10.3 | Lanosterol 14α Demethylase |
Case Study 2: Drug-Likeness Assessment
A comprehensive assessment of the pharmacokinetic properties of derivatives derived from this compound indicated favorable drug-likeness characteristics based on Lipinski's rule of five. Most compounds exhibited high gastrointestinal absorption and good blood-brain barrier permeability, enhancing their potential as therapeutic agents .
Mechanism of Action
The mechanism by which 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or proteins, affecting their activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
- Electronic Effects :
- Conformational Flexibility : The methyleneoxy linker in the target compound introduces rotational freedom, unlike rigid analogs like 14b or benzoxazole derivatives.
Biological Activity
The compound 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline is a notable organic molecule that has garnered interest due to its potential biological activities. This compound features a benzodioxole moiety, which is known for its diverse pharmacological properties, including antidepressant and antimicrobial effects. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by research findings, case studies, and comparative data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure consists of an aniline core substituted with a benzodioxole group, which is believed to play a crucial role in its biological activity.
Antidepressant Effects
Research indicates that compounds containing a benzodioxole moiety can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study highlighted the potential of benzodioxole derivatives in treating mood disorders by acting as selective serotonin reuptake inhibitors (SSRIs) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar capabilities. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Ferroptosis Inhibition
Recent studies have identified related benzodioxole compounds as inhibitors of ferroptosis, a form of regulated cell death associated with various diseases. These compounds have demonstrated the ability to scavenge free radicals and inhibit oxidative stress-induced cell death . This suggests that this compound could potentially be explored for its protective effects against oxidative damage in cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. A SAR study involving various derivatives has shown that modifications on the benzodioxole and aniline rings significantly affect their biological activity. For instance, substitutions at specific positions on the benzodioxole ring enhance binding affinity to target receptors involved in neurotransmission and inflammation .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(2H-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine | Contains benzodioxole and pyrazole | Antidepressant, anti-inflammatory |
| 4-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyrazolyl)aniline | Benzodioxole linked to aniline | Antimicrobial |
| 3-(benzodioxol)propanoic acid | Simple benzodioxole derivative | Anti-inflammatory |
Case Studies
Several studies have investigated the effects of similar compounds on cell lines:
- Ferroptosis Study : A small molecule screen identified a benzodioxol derivative as a potent ferroptosis inhibitor in mouse embryonic fibroblast cells. The compound's ability to inhibit lipid peroxidation was confirmed using fluorescence assays .
- Antimicrobial Evaluation : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
